molecular formula C13H15BF3N3O2 B13895585 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13895585
M. Wt: 313.09 g/mol
InChI Key: MOSNGDVALCQQKU-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a complex organic compound that features a unique combination of boron, fluorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with certain biomolecules, influencing their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. The presence of both the boronate ester and trifluoromethyl groups makes it particularly versatile in various chemical reactions and applications .

Biological Activity

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a member of the triazole class of compounds that has garnered attention for its potential biological activities. This article aims to summarize the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14B F3 N4 O2
  • CAS Number : Not explicitly mentioned in the search results.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. The specific compound has been evaluated for its activity against various bacterial strains. In vitro studies have shown that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has also been investigated. In a study focusing on cytokine modulation in macrophages, it was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:
In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in edema formation compared to control groups. This indicates its potential as an anti-inflammatory agent.

Anticancer Properties

Triazole derivatives are known for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The compound has shown promising results in preliminary studies targeting cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)12.0

These results suggest that the compound may interfere with cancer cell growth and warrants further investigation into its mechanisms of action.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes such as cyclooxygenase (COX) involved in inflammatory pathways.
  • Disruption of Cell Cycle : It appears to affect cell cycle regulation in cancer cells, leading to apoptosis.

Properties

Molecular Formula

C13H15BF3N3O2

Molecular Weight

313.09 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C13H15BF3N3O2/c1-11(2)12(3,4)22-14(21-11)8-5-9(13(15,16)17)10-18-7-19-20(10)6-8/h5-7H,1-4H3

InChI Key

MOSNGDVALCQQKU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=N3)C(=C2)C(F)(F)F

Origin of Product

United States

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